

Pharmacokinetics and pharmacodynamics of Mitapivat Sulfate in animal models

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of **Mitapivat Sulfate** in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction

Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] As a sulfate salt, it is formulated for oral administration.[1] Mitapivat activates both wild-type and various mutant forms of the red blood cell specific isoform of pyruvate kinase (PKR), a crucial enzyme in the final step of the glycolytic pathway.[1][3] This activation enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[2][4] The resulting improvement in red blood cell (RBC) energy homeostasis is beneficial for treating various hemolytic anemias, including pyruvate kinase deficiency, thalassemia, and sickle cell disease.[1][2][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **Mitapivat Sulfate** in key animal models, complete with detailed experimental protocols and visualizations to support further research and development.

Mechanism of Action

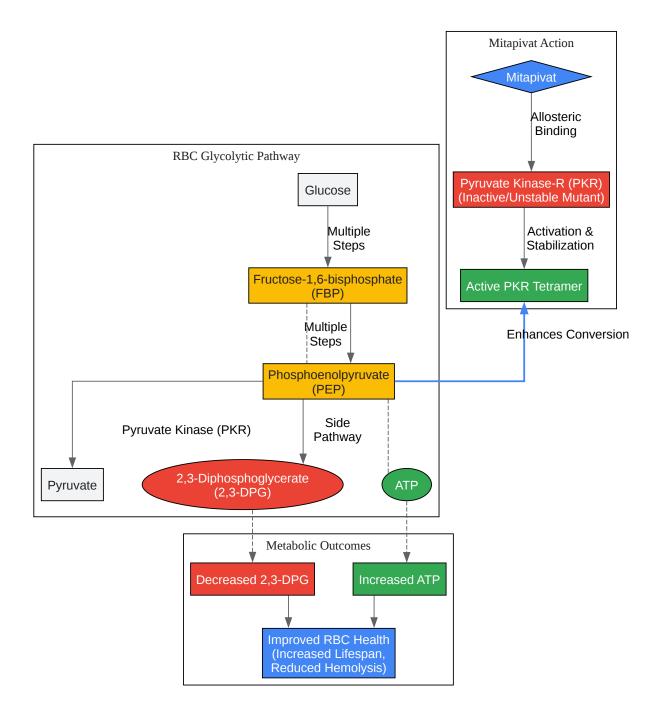




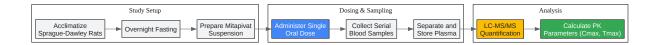


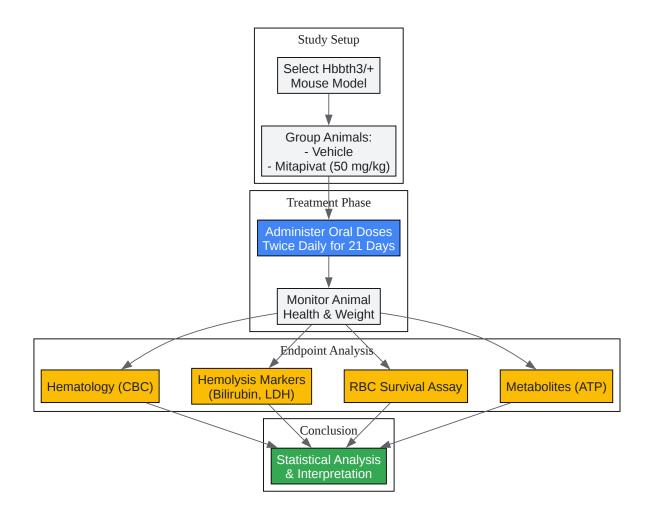
Mitapivat allosterically binds to the PKR tetramer at a site distinct from the endogenous activator, fructose bisphosphate (FBP).[1] This binding induces a conformational change that stabilizes the active tetrameric state of the enzyme. For many mutant PKR enzymes that are unresponsive to FBP, Mitapivat can still confer activation.[1] The enhanced enzymatic activity boosts the glycolytic pathway, leading to a net gain in ATP, which is vital for maintaining RBC integrity and survival. Concurrently, the increased glycolytic flux reduces the levels of the upstream intermediate, 2,3-DPG.[4]



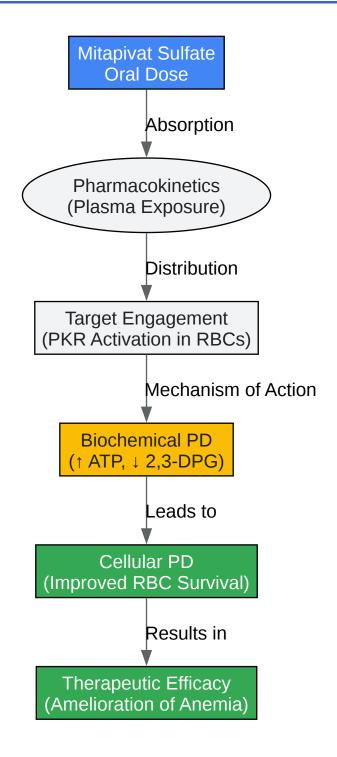












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- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Mitapivat Sulfate in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609057#pharmacokinetics-and-pharmacodynamics-of-mitapivat-sulfate-in-animal-models]

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